![molecular formula C21H22N6O B14363546 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one CAS No. 91707-34-5](/img/structure/B14363546.png)
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is a chemical compound with the molecular formula C21H18N6O It is known for its unique structure, which includes azide groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one typically involves the reaction of 2,6-bis[(4-bromophenyl)methyl]-4-methylcyclohexan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Click Chemistry: The azide groups can participate in click reactions, particularly with alkynes, to form triazoles.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.
Major Products Formed
Click Chemistry: The major product is a triazole derivative.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one primarily involves the reactivity of the azide groups. In click chemistry, the azide groups react with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for various applications . The azide groups can also be reduced to amines, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone
- 2-Benzyl-5-benzylidene-1-cyclopentanone
Uniqueness
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is unique due to the presence of azide groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications where specific and efficient reactions are required .
Properties
CAS No. |
91707-34-5 |
|---|---|
Molecular Formula |
C21H22N6O |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2,6-bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H22N6O/c1-14-10-17(12-15-2-6-19(7-3-15)24-26-22)21(28)18(11-14)13-16-4-8-20(9-5-16)25-27-23/h2-9,14,17-18H,10-13H2,1H3 |
InChI Key |
OOVGOZAOHXHVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C(C1)CC2=CC=C(C=C2)N=[N+]=[N-])CC3=CC=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
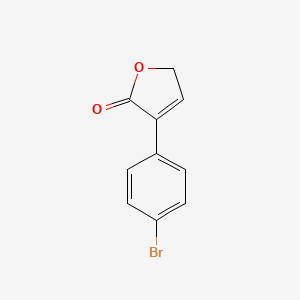
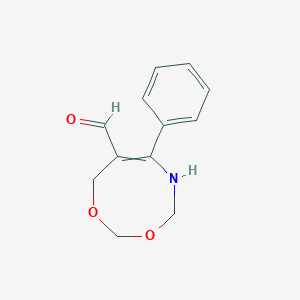
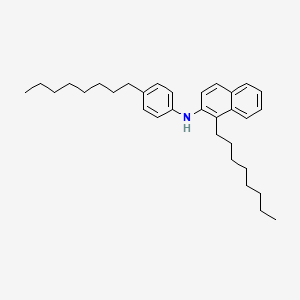
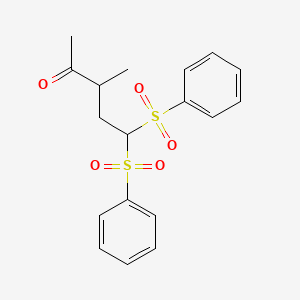
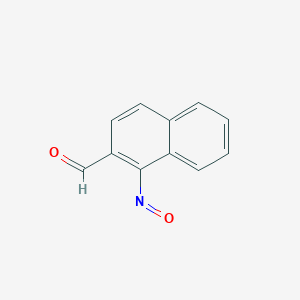


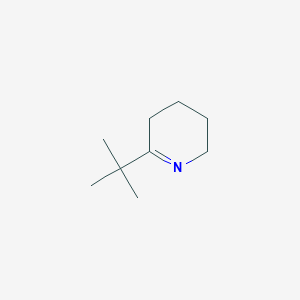
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
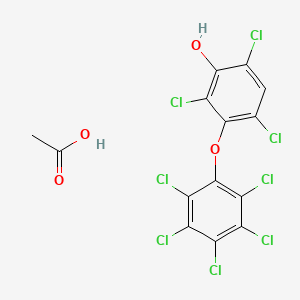
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
